molecular formula C8H7BrN2 B13383177 5-bromo-1H-indol-2-amine

5-bromo-1H-indol-2-amine

Cat. No.: B13383177
M. Wt: 211.06 g/mol
InChI Key: SIEHQTJEKMQJQV-UHFFFAOYSA-N
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Description

5-Bromo-1H-indol-2-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is characterized by the presence of a bromine atom at the 5th position and an amino group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-indol-2-amine typically involves the bromination of 1H-indol-2-amine. One common method is the electrophilic aromatic substitution reaction, where 1H-indol-2-amine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1H-indol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-indol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and potentially enhancing its bioactivity .

Biological Activity

5-Bromo-1H-indol-2-amine is a synthetic compound belonging to the indole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and its implications in drug discovery, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 5-position and an amino group at the 2-position of the indole ring. This unique substitution pattern influences its chemical reactivity and biological activity compared to other indole derivatives.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has demonstrated partial anticancer activity against leukemia cell lines such as Jurkat and CEM due to the presence of the bromine atom .
  • Antimicrobial Properties : The compound has been investigated for its antibacterial effects, particularly against multidrug-resistant strains. It has shown potential in enhancing the efficacy of antibiotics by acting as a potentiator against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
  • Enzyme Inhibition : this compound interacts with various enzymes, influencing biochemical pathways. It has been noted for its ability to inhibit bacterial cystathionine γ-synthase (bCSE), which can increase bacterial sensitivity to antibiotics .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Electrophilic Aromatic Substitution : Bromination of indole derivatives at the C-5 position using brominating agents.
  • Coupling Reactions : Utilizing Suzuki-Miyaura cross-coupling techniques to create more complex derivatives .

Anticancer Activity

A study conducted on various 5-bromoindole derivatives revealed significant anticancer properties. The compound's structure was found to enhance its activity against leukemia cell lines, demonstrating a dose-dependent response .

Antimicrobial Efficacy

In a recent investigation, 5-bromo-1H-indol-2-amines were tested against resistant bacterial strains. The results indicated that compounds derived from this scaffold could effectively inhibit bacterial growth and biofilm formation, suggesting their potential as novel antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Properties
4-BromoindoleLacks amino group at position 2Higher reactivity due to absence of amino group
5-Bromoindole-2-carboxylic acidContains a carboxylic acid groupIncreased solubility and potential for different interactions
6-BromoindoleBromine located at position 6Different reactivity profile compared to position 5
4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amineContains a pyrimidine ring linked to indole structurePotential for diverse biological activities due to dual ring system

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-bromo-1H-indol-2-amine

InChI

InChI=1S/C8H7BrN2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H,10H2

InChI Key

SIEHQTJEKMQJQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)N

Origin of Product

United States

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